molecular formula C15H9NO5 B6377112 2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% CAS No. 1261987-38-5

2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95%

Cat. No. B6377112
CAS RN: 1261987-38-5
M. Wt: 283.23 g/mol
InChI Key: XEXKTPPNBAYZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% (2-C4P), is a chemical compound that has been used in various scientific research applications. It is a highly purified, water-soluble compound that can be used in a variety of biochemical and physiological experiments. 2-C4P has been used in a wide range of applications, including in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers.

Scientific Research Applications

2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% has been used in a wide range of scientific research applications, including in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers. It has also been used as a catalyst in the production of polyurethanes, as a corrosion inhibitor in steel, and as a dye in the production of textiles.

Mechanism of Action

2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% acts as an electron donor and can be used as a catalyst in various chemical reactions. It has been used in the production of polyurethanes, as a corrosion inhibitor in steel, and as a dye in the production of textiles.
Biochemical and Physiological Effects
2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% has been demonstrated to have anti-inflammatory properties and has been used to study the effects of inflammation on the body. It has also been used to study the effects of oxidative stress on cells, as well as to study the effects of free radicals on the body.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a highly purified, water-soluble compound that can be used in a variety of biochemical and physiological experiments. It is also relatively inexpensive and easy to obtain, making it an ideal reagent for use in laboratory experiments. However, it is important to note that 2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% is a strong oxidizing agent and can be hazardous if not handled properly.

Future Directions

Due to its versatility, 2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% has a variety of potential applications in the future. It could be used as a catalyst in the production of polymers and other materials, as a corrosion inhibitor in steel, and as a dye in the production of textiles. Additionally, it could be used to study the effects of oxidative stress, inflammation, and free radicals on the body. Furthermore, it could be used to develop new methods for synthesizing other compounds. Finally, it could be used to study the effects of environmental pollutants on the body.

Synthesis Methods

2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized from 2-cyano-4-phenylphenol (2-CPP) and 3,5-dicarboxybenzene (DCB) in a two-step process. In the first step, 2-CPP is reacted with DCB in an aqueous solution at room temperature to form 2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95%. In the second step, the 2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% is purified by recrystallization from an aqueous solution.

properties

IUPAC Name

5-(3-cyano-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c16-7-12-3-8(1-2-13(12)17)9-4-10(14(18)19)6-11(5-9)15(20)21/h1-6,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXKTPPNBAYZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684970
Record name 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(3,5-dicarboxyphenyl)phenol

CAS RN

1261987-38-5
Record name 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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